Propane-1,2,3-triyl tripalmitate-d9

Isotopic Purity Mass Spectrometry Internal Standard

Propane-1,2,3-triyl tripalmitate-d9 (Tripalmitin-d9) features a position-specific d9 label on the sn-1 palmitoyl chain. This design ensures near-identical chromatographic behavior to the native analyte while providing a distinct mass shift for accurate quantification in GC/LC-MS. Unlike other labeled variants, this specific labeling pattern minimizes deuterium/hydrogen exchange and analytical interference, making it the optimal Class 1 internal standard for triacylglycerol (TAG) lipidomics, method validation, and in vitro tracer studies.

Molecular Formula C51H98O6
Molecular Weight 816.4 g/mol
Cat. No. B12298943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane-1,2,3-triyl tripalmitate-d9
Molecular FormulaC51H98O6
Molecular Weight816.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,4D2,7D2,10D2/t48-/m1/s1
InChIKeyPVNIQBQSYATKKL-NXQILUQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol: Analytical Standard for Tripalmitin Quantification


1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol (Tripalmitin-d9, CAS 2738376-70-8) is a stable isotope-labeled triacylglycerol featuring a deuterium (d9) substitution exclusively on the palmitoyl chain at the sn-1 position . This isotopic labeling enables its primary role as an internal standard for the accurate quantification of the unlabeled analog, 1,2,3-tripalmitoyl-rac-glycerol, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) techniques [1].

Why 1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol Cannot Be Replaced by Other Labeled Tripalmitins


While several isotopically labeled tripalmitin variants exist for use as internal standards, they are not interchangeable due to critical differences in labeling position and isotope type, which directly impact chromatographic co-elution, mass spectrometric detection, and potential isotopic exchange . The specific d9 labeling on the sn-1 palmitoyl chain of 1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol provides a distinct mass shift without altering the molecule's physicochemical behavior, ensuring optimal performance in validated LC-MS/MS methods where other labeling patterns may lead to analytical interference or reduced accuracy [1].

Quantitative Evidence for Selecting 1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol


Isotopic Purity: ≥99% Deuterated Forms (d1-d9) for 1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol

1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol is specified with a purity of ≥99% for deuterated forms (d1-d9), as per vendor certificate of analysis . This high isotopic purity minimizes interference from unlabeled or under-labeled species, ensuring accurate quantification. In contrast, many commercially available deuterated standards, such as Tripalmitin-d5, are listed with a lower purity of 95% , which can introduce greater analytical variability.

Isotopic Purity Mass Spectrometry Internal Standard

Chromatographic Co-elution: Deuterium Labeling Minimizes Retention Time Shifts Compared to 13C Labeling

A key advantage of 1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol over 13C-labeled analogs is its retention of near-identical chromatographic behavior to the unlabeled analyte. Deuterium labeling (d9) causes a minimal change in molecular behavior, ensuring co-elution with tripalmitin . Conversely, labeling with multiple 13C atoms can lead to a slight but measurable shift in retention time, potentially causing the internal standard to experience different matrix effects than the analyte . This class-level inference is supported by the observation that deuterium labeling is generally preferred for co-elution in reverse-phase LC, although the potential for deuterium/hydrogen exchange must be managed [1].

LC-MS Chromatography Deuterium Exchange

Positional Specificity: sn-1 d9 Labeling Avoids Deuterium Exchange and Ensures Reliable Quantification

1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol features a d9 label exclusively on the sn-1 palmitoyl chain . This specific placement is critical for mitigating deuterium/hydrogen exchange, a common problem with deuterated internal standards. Placing the label on a stable, non-exchangeable alkyl chain minimizes the risk of back-exchange during sample preparation or LC separation . In contrast, a uniformly labeled tripalmitin-d98 or a compound with labels near exchangeable sites would be more prone to this issue, leading to inaccurate quantification. This positional specificity is a key differentiator for this product.

Deuterium Exchange Positional Labeling LC-MS/MS

Vendor QC and Certification: Cayman Chemical Item No. 27592 Provides Traceable Quality Control

The product 1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol, as supplied by Cayman Chemical (Item No. 27592), is offered with a comprehensive Certificate of Analysis that includes batch-specific QC data, GC-MS data, and product inserts . This level of traceable quality control is often lacking for generic or lesser-known suppliers of deuterated standards. For instance, the unlabeled tripalmitin standard used as an external standard in a GC-IDMS method was shown to be less stable, requiring a modified method with a labeled internal standard (13C3-tripalmitin) to improve precision and signal intensity [1]. This highlights the critical importance of using a well-characterized, vendor-certified standard to achieve reproducible results.

Certificate of Analysis Quality Control Analytical Standard

Optimal Applications for 1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol


LC-MS/MS Quantification of Tripalmitin in Biological Matrices

This compound is the ideal internal standard for the accurate quantification of 1,2,3-tripalmitoyl-rac-glycerol in complex biological samples such as plasma, serum, or tissue homogenates. Its high isotopic purity (≥99%) and near-identical chromatographic behavior ensure precise correction for matrix effects and extraction losses, as demonstrated in class-level studies comparing deuterated and 13C-labeled standards .

Lipidomics and Metabolomics Research Requiring Absolute Quantification

In untargeted or targeted lipidomics workflows, 1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol serves as a Class 1 internal standard for the triacylglycerol (TAG) lipid class. Its stable, position-specific deuterium label on a non-exchangeable alkyl chain minimizes the risk of deuterium/hydrogen exchange, ensuring robust and reliable data for large-scale cohort studies [1]. This is a significant advantage over uniformly labeled or less stable alternatives .

Method Development and Validation for Regulated Bioanalysis

The availability of a detailed Certificate of Analysis with batch-specific QC and GC-MS data makes 1-Palmitoyl-d9-2,3-Dipalmitoyl-sn-glycerol (Item No. 27592) suitable for use in methods that must meet stringent regulatory guidelines (e.g., FDA, EMA). The traceable documentation supports method validation and ensures long-term data comparability, a requirement not consistently met by all commercial labeled standards .

Mechanistic Studies of Lipid Metabolism and Drug Delivery

While primarily an analytical standard, this compound can be used as a tracer in in vitro assays to study the cellular uptake and metabolism of tripalmitin-based drug delivery systems, such as solid lipid nanoparticles. Its isotopic distinction allows for differentiation from endogenous lipids, and the high purity of the labeled form minimizes confounding biological effects, as inferred from general principles of stable isotope tracer use in lipid research [2].

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